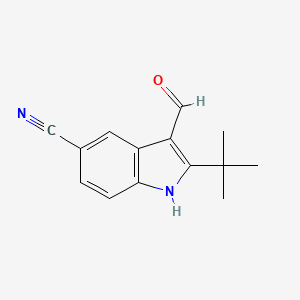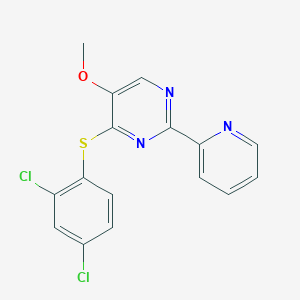
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2-ethylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2-ethylphenyl)urea is a useful research compound. Its molecular formula is C15H19N5O3 and its molecular weight is 317.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
The derivatives of 1,3,5-triazinyl urea, including compounds structurally related to "1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2-ethylphenyl)urea," have been evaluated for their corrosion inhibition efficiency on mild steel in acidic solutions. Studies have demonstrated that these compounds are effective corrosion inhibitors, suggesting their adsorption onto the metal surface through active centers in the molecules, which leads to the formation of a protective layer against corrosion. This application is crucial for extending the lifespan of metals in corrosive environments, such as in industrial applications B. Mistry, N. Patel, Mayank J. Patel, S. Jauhari, 2011.
Antibacterial and Anti-HIV Activities
Compounds incorporating the 1,3,5-triazinyl moiety have been synthesized and tested for their biological activities, including antibacterial and anti-HIV properties. This research highlights the potential of these compounds in contributing to the development of new therapeutic agents against infectious diseases. The structural versatility of the triazinyl urea derivatives allows for targeted modifications to enhance their biological efficacy R. Patel, K. Chikhalia, C. Pannecouque, E. Clercq, 2007.
Synthesis of Novel Compounds
Research has focused on synthesizing new classes of compounds using the triazinyl urea framework, exploring its utility in creating innovative materials with potential applications in various fields, including materials science and pharmaceuticals. The ability to synthesize diverse derivatives opens avenues for the development of compounds with tailored properties for specific applications Shotaro Hirao, Rumi Saeki, Toru Takahashi, Kento Iwai, N. Nishiwaki, Yasushi Ohga, 2022.
Chemical Synthesis Enhancements
The use of triazinyl urea derivatives has been instrumental in facilitating efficient chemical reactions, such as condensing agents leading to the formation of amides and esters. These compounds enhance synthetic methodologies by improving yields and simplifying procedures, which is valuable for both research and industrial chemical synthesis M. Kunishima, Chiho Kawachi, J. Monta, K. Terao, F. Iwasaki, S. Tani, 1999.
Environmental and Agricultural Applications
Triazinyl urea derivatives have been investigated for their environmental stability and effects on agricultural practices, particularly as components of herbicides. Understanding the degradation behavior and environmental impact of these compounds is crucial for developing sustainable agricultural practices and minimizing adverse ecological effects G. Dinelli, A. Vicari, C. Accinelli, 1998.
Propiedades
IUPAC Name |
1-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(2-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-4-10-7-5-6-8-11(10)17-13(21)16-9-12-18-14(22-2)20-15(19-12)23-3/h5-8H,4,9H2,1-3H3,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAFSNZDWNACSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCC2=NC(=NC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-Chlorophenyl)sulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2925870.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide](/img/structure/B2925871.png)
![2-Chloro-N-[4-(hydroxymethyl)-2,3,3-trimethylcyclohexyl]acetamide](/img/structure/B2925872.png)
![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2925874.png)
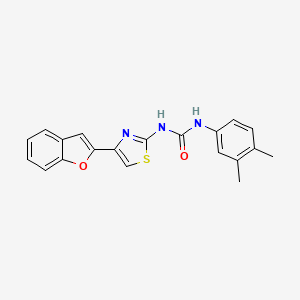
![3-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]aniline](/img/structure/B2925877.png)
![4-ethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2925878.png)
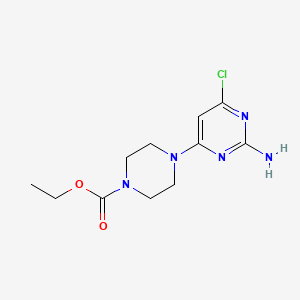
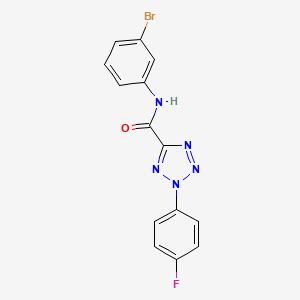

![N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2925886.png)

